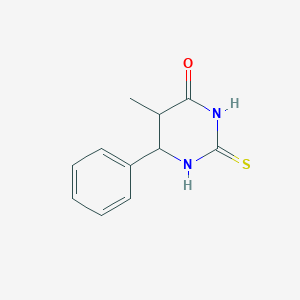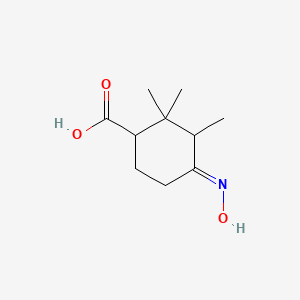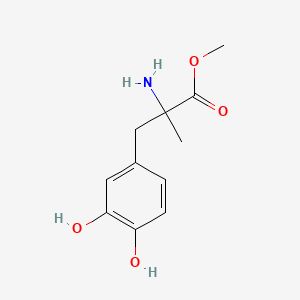
Chlorotrianisene-d9 (trimethoxy-d9)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotrianisene-d9 (trimethoxy-d9) is a deuterium-labeled derivative of chlorotrianisene, a synthetic non-steroidal estrogen. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorotrianisene-d9 (trimethoxy-d9) involves the deuteration of chlorotrianisene. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of chlorotrianisene-d9 (trimethoxy-d9) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Chlorotrianisene-d9 (trimethoxy-d9) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chlorotrianisene-d9 (trimethoxy-d9) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Chlorotrianisene-d9 (trimethoxy-d9) exerts its effects by acting as a non-steroidal estrogen. It binds to estrogen receptors, modulating their activity and influencing various physiological processes. The compound exhibits both estrogenic and antiestrogenic activities, depending on the context. It also inhibits the enzyme cyclooxygenase-1 (COX-1), reducing platelet aggregation and inflammation .
Comparación Con Compuestos Similares
Chlorotrianisene-d9 (trimethoxy-d9) is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Similar compounds include:
Chlorotrianisene: The non-deuterated form, used for similar purposes but without the benefits of stable isotope labeling.
Diethylstilbestrol (DES): Another synthetic non-steroidal estrogen with similar estrogenic activities but different pharmacokinetic properties.
Chlorotrianisene-d9 (trimethoxy-d9) stands out due to its enhanced stability and utility in precise analytical applications .
Propiedades
Fórmula molecular |
C23H21ClO3 |
|---|---|
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
1-[1-chloro-2,2-bis[4-(trideuteriomethoxy)phenyl]ethenyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C23H21ClO3/c1-25-19-10-4-16(5-11-19)22(17-6-12-20(26-2)13-7-17)23(24)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3/i1D3,2D3,3D3 |
Clave InChI |
BFPSDSIWYFKGBC-GQALSZNTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC([2H])([2H])[2H])Cl)C3=CC=C(C=C3)OC([2H])([2H])[2H] |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)



![1-N-[3-(diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine hydrochloride](/img/structure/B12315450.png)
amine](/img/structure/B12315451.png)

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
